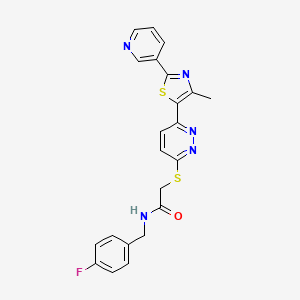

N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a pyridazine core linked to a thiazole ring substituted with a pyridin-3-yl group and a methyl moiety. The 4-fluorobenzyl acetamide side chain introduces fluorine, a common pharmacophore known to enhance metabolic stability and binding interactions in medicinal chemistry .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5OS2/c1-14-21(31-22(26-14)16-3-2-10-24-12-16)18-8-9-20(28-27-18)30-13-19(29)25-11-15-4-6-17(23)7-5-15/h2-10,12H,11,13H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYNDJKRVAPKBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in neurodegenerative diseases. This article explores the compound's synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 480.452 g/mol. The compound features multiple heterocyclic rings which contribute to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of monoamine oxidase (MAO), specifically MAO-B, which is crucial in the metabolism of neurotransmitters. The structure–activity relationship (SAR) analyses indicate that modifications in the compound's structure can significantly influence its inhibitory potency. For instance, compounds with electron-withdrawing groups enhance MAO-B inhibition, while those with electron-donating groups tend to reduce activity .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| T6 | 0.013 | 120.8 |

| T3 | 0.039 | 107.4 |

The above table summarizes the inhibitory activities of related compounds, demonstrating that this compound may exhibit similar or enhanced activities depending on structural variations.

Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed that certain derivatives of the compound exhibited varying levels of toxicity. While some derivatives caused significant cell death at higher concentrations, others demonstrated lower toxicity profiles, suggesting a favorable safety margin for potential therapeutic applications .

Case Studies and Research Findings

- Neurodegenerative Disease Models : In preclinical models for Alzheimer's disease, compounds structurally related to this compound were tested for their ability to inhibit MAO-B, showing promise in reducing neurotoxic levels of dopamine metabolites .

- Antioxidant and Anti-inflammatory Activity : Compounds derived from thiazole-pyrazole frameworks have been evaluated for antioxidant properties, indicating that modifications can lead to enhanced radical scavenging activities. These properties are crucial for protecting neuronal cells from oxidative stress associated with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Implications

The compound’s key structural elements are compared below with analogs from the evidence:

Structural Insights :

- Fluorine vs. Sulfonamido Groups : The target compound’s 4-fluorobenzyl group may improve membrane permeability compared to the sulfonamido group in ’s compound, which could enhance solubility but increase metabolic liability .

- Pyridazine vs.

- Thioether Linkages : The thioacetamide bridge in the target compound is structurally analogous to thioether-containing derivatives in , which are associated with enhanced redox modulation and metal-binding capacities .

Research Findings and Limitations

- Gaps in Data: No direct pharmacological studies on the target compound were found in the evidence. Comparisons rely on structural analogies and general trends (e.g., fluorine’s role in drug design).

- Key Hypotheses :

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-fluorobenzyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions:

Substitution Reactions : Introduce the pyridinyl-thiazole moiety via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in DMF) .

Reduction : Reduce nitro intermediates to aniline derivatives using iron powder in acidic media (e.g., HCl) .

Thioacetamide Formation : Use carbodiimide coupling agents (e.g., EDCI) for condensation between thiol-containing intermediates and acetamide precursors .

Solvent selection (e.g., THF for polar aprotic conditions) and catalyst optimization (e.g., Pd for cross-couplings) significantly impact yield .

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and carbon frameworks .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S content .

- Single-Crystal X-ray Diffraction : Resolves 3D conformation, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. How does the pyridin-3-yl thiazole moiety influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electronic Effects : The pyridine ring enhances electron-deficient character, facilitating nucleophilic aromatic substitution at the thiazole’s 5-position .

- Bioactivity : The thiazole-pyridine core may interact with kinase ATP-binding pockets, as seen in analogs with antiproliferative activity. Pharmacological screening via kinase inhibition assays (e.g., ELISA-based) is recommended .

Q. What strategies optimize reaction yield during thioacetamide synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura couplings to attach aryl groups .

- Solvent Optimization : Use DMF for polar reactions or dichloromethane for acid-sensitive steps .

- Temperature Control : Maintain 0–5°C during diazotization to minimize side reactions .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity (LogP/D) : Calculate using software like MarvinSuite to assess membrane permeability. Fluorine substitution increases LogP, enhancing blood-brain barrier penetration .

- ADME Prediction : Tools like SwissADME evaluate metabolic stability (e.g., CYP450 interactions) and compliance with Lipinski’s Rule of Five .

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize derivatives .

Q. What role does fluorine substitution play in the compound’s pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.